{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol
Description
Properties
IUPAC Name |
[2-[dimethyl(naphthalen-1-yl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20OSi/c1-21(2,18-12-6-4-9-16(18)14-20)19-13-7-10-15-8-3-5-11-17(15)19/h3-13,20H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFMWBREKHLBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1CO)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726227 | |
| Record name | {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217863-49-4 | |
| Record name | {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[dimethyl(naphthalen-1-yl)silyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Organolithium-Mediated Nucleophilic Addition to Ketones
A key step in the synthesis involves the formation of an organolithium intermediate from a brominated aromatic precursor, which then undergoes nucleophilic addition to a ketone bearing the naphthalenyl moiety.
- Procedure :
- n-Butyllithium (1.55 M in hexane) is added dropwise to a solution of 2-bromophenyl derivative in tetrahydrofuran (THF) at −78 °C under an inert argon atmosphere.
- After stirring for 30 minutes at this temperature, a solution of the naphthalenyl ketone is added slowly to the reaction mixture.
- The reaction is maintained at −78 °C for 1 hour, then allowed to warm to room temperature over 1 hour.
- The mixture is quenched with saturated ammonium chloride solution, extracted with diethyl ether, washed, dried, and concentrated.
- The crude product is purified by silica gel column chromatography (hexane/ethyl acetate 30:1) to yield the target alcohol.
This method provides good control over regioselectivity and stereochemistry, yielding the desired {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol with moderate to high yields (typically 50–80%).
Regiocontrolled Ipso-Type [4 + 2] Benzannulation
The construction of the naphthalene core bearing substituents such as the dimethylsilyl group is achieved through a novel ipso-type benzannulation reaction.
- Mechanism :
This reaction involves a regioselective [4 + 2] cycloaddition between an aromatic precursor and an alkyne or equivalent, leading to multisubstituted naphthalene derivatives. - Outcome :
The benzannulation step allows the installation of the naphthalen-1-yl moiety in a controlled manner, which is critical for subsequent functionalization steps.
Functional Group Transformations and Cross-Coupling Reactions
Following the formation of the naphthalene core and the addition of the organolithium intermediate, further functionalization is performed to introduce the dimethylsilyl group and hydroxymethyl functionality.
- Silylation :
Introduction of the dimethylsilyl group onto the aromatic ring is typically achieved via silyl chloride reagents or hydrosilylation, under conditions that preserve the hydroxyl group. Hydroxymethylation :
The hydroxymethyl group is introduced through nucleophilic addition to aldehydes or ketones, or by reduction of corresponding esters or acid derivatives.Cross-Coupling :
Suzuki–Miyaura cross-coupling reactions are employed to install aryl substituents on the naphthalene scaffold, using palladium catalysts such as Pd(OAc)2 with ligands like SPhos under mild conditions to tolerate sensitive alkynyl and silyl groups.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Organolithium formation | n-BuLi (1.55 M), THF, −78 °C, 30 min | — | Formation of aryllithium intermediate |
| Nucleophilic addition | Ketone (naphthalen-1-yl), THF, −78 °C to RT, 2 h | 50–80 | Controlled addition to ketone |
| Work-up and purification | Sat. NH4Cl, Et2O extraction, SiO2 chromatography | — | Hexane/AcOEt 30:1 eluent |
| Ipso-type benzannulation | Aromatic precursor + alkyne, catalytic conditions | 70–73 | Regiocontrolled [4 + 2] cycloaddition |
| Suzuki–Miyaura cross-coupling | Pd(OAc)2–SPhos, K3PO4, mild temperature | 42–90 | Installation of aryl substituents |
| Silylation | Dimethylsilyl chloride or hydrosilylation reagent | — | Introduction of dimethylsilyl group |
Research Findings and Analysis
The organolithium addition step is critical for achieving the desired substitution pattern on the phenyl ring adjacent to the naphthalene moiety. Temperature control at −78 °C is essential to minimize side reactions and ensure regioselectivity.
The ipso-type benzannulation provides a regioselective and efficient method to construct the naphthalene core with multiple substituents, including the silyl group, which is otherwise challenging to introduce selectively.
Suzuki–Miyaura cross-coupling reactions under Pd(OAc)2–SPhos catalysis demonstrate superior tolerance to sensitive alkynyl and silyl functionalities compared to other catalytic systems, enabling high yields and functional group compatibility.
Computational studies (Spartan software) support the observed steric effects and conformations of the synthesized compounds, confirming the spatial arrangement of the silyl and hydroxymethyl substituents on the naphthalene ring.
Chemical Reactions Analysis
Types of Reactions
{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted silyl compounds.
Scientific Research Applications
Organic Synthesis
One of the primary applications of {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol is as a versatile intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for creating complex organic molecules. For instance, it can be used in:
- Silylation Reactions : The compound can act as a silylating agent, introducing silicon functionalities into organic molecules, which can enhance their stability and reactivity.
- Formation of Functionalized Compounds : It can be employed in the synthesis of functionalized aromatic compounds, which are crucial in developing pharmaceuticals and agrochemicals.
Materials Science
In materials science, this compound has potential applications due to its unique structural properties:
- Silicone Resins : The compound can be utilized in the formulation of silicone resins that exhibit enhanced thermal stability and mechanical properties.
- Coatings and Adhesives : Its incorporation into coatings can improve adhesion and durability due to the presence of silicon, which enhances moisture resistance.
Pharmaceutical Applications
The pharmaceutical industry may leverage this compound for its potential as a drug carrier or in drug formulation:
- Drug Delivery Systems : The compound's ability to modify the solubility and bioavailability of drugs makes it a candidate for use in drug delivery systems.
- Pharmacological Studies : Research into its interactions with biological molecules could reveal new therapeutic pathways or applications.
Case Studies and Research Findings
Recent studies have highlighted the interactions and reactivity of this compound with other compounds. Here are some documented findings:
Mechanism of Action
The mechanism of action of {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenylmethanol moiety can interact with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Compound A : [2-(Hydroxymethyl)naphthalen-1-yl]methanol (CAS: 1796574-10-1)
- Structure : Contains two hydroxymethyl groups on a naphthalene ring (C₁₂H₁₂O₂).
- Key Differences: Lacks the silicon atom, reducing steric bulk and eliminating organosilicon-specific reactivity (e.g., Hiyama coupling). Higher polarity due to dual hydroxyl groups, leading to increased solubility in water and methanol compared to the target compound .
- Applications : Primarily used in organic synthesis for diol-mediated reactions or as a building block for polycyclic aromatic systems .
Compound B : 2-[2-(Hydroxymethyl)phenyl]-1-(1-naphthyl)ethanol
- Structure: Features a hydroxymethylphenyl group and a naphthalenylethanol moiety (C₁₉H₁₈O₂).
- Key Differences: Replaces silicon with a carbon-based ethanol chain, altering electronic and steric profiles. Exhibits intramolecular O–H···O hydrogen bonding, enhancing conformational stability but limiting reactivity in cross-coupling reactions .
- Applications : Studied for crystallographic properties and hydrogen-bonding networks rather than catalytic applications .
Compound C : 2-Methyl-1-(naphthalen-1-yl)propan-2-ol (CAS: 34577-38-3)
- Structure : A tertiary alcohol with a branched methyl group and naphthalenyl substituent (C₁₄H₁₆O).
- Applications : Used in small-molecule synthesis or as a chiral auxiliary in asymmetric reactions .
Reactivity and Functional Comparison
Biological Activity
The compound {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol, also known by its IUPAC name, exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Antioxidant Activity
Organosilicon compounds, including this compound, have shown potential as antioxidants. This property is crucial as oxidative stress is linked to various neurodegenerative diseases. The compound's ability to scavenge free radicals may provide protective effects against cellular damage .
Neuroprotective Effects
Research indicates that compounds similar to this compound can influence neuroinflammation and oxidative stress pathways. For instance, studies on related thiazolidine derivatives have demonstrated their ability to reduce inflammatory markers such as TNF-α and COX-2 in models of ethanol-induced neurodegeneration. This suggests a potential neuroprotective role that could be further explored with this compound .
In Vitro Studies
A study investigating the cytotoxicity of benzofuran derivatives highlighted the importance of structural modifications in enhancing biological activity. While not directly involving this compound, these findings underscore the relevance of molecular structure in determining therapeutic efficacy .
Molecular Docking Studies
Molecular docking studies conducted on various related compounds have shown promising binding affinities with targets involved in inflammation and cancer pathways. Such studies can be extrapolated to hypothesize similar interactions for this compound, suggesting its potential as a lead compound for drug development targeting neurodegenerative conditions .
Comparative Analysis of Biological Activities
Q & A
Basic Questions
Q. What are the primary synthetic routes for {2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via silylation of a pre-functionalized benzyl alcohol precursor. For example, a Grignard reagent (e.g., dimethylnaphthalen-1-ylsilane) may react with a brominated benzyl alcohol derivative under inert conditions (argon/nitrogen) at 0–25°C. Catalytic systems like palladium or copper can enhance selectivity . Biocatalytic approaches using immobilized lipases or esterases in non-polar solvents (e.g., hexane) have also been explored for enantioselective synthesis, achieving yields >75% under mild conditions (30–40°C) . Key variables include solvent polarity, temperature, and catalyst loading.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the silyl group integration (e.g., dimethyl singlet at δ 0.2–0.5 ppm) and hydroxyl proton (δ 1.5–2.0 ppm, broad). Aromatic protons from the naphthalene ring appear as multiplet signals between δ 7.0–8.5 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis reveals bond angles (e.g., Si–C–C ≈ 109.5°) and torsional strain between the silyl group and benzyl alcohol moiety. Crystallographic data (e.g., CCDC entries) show intermolecular hydrogen bonding (O–H⋯O) stabilizing the structure .
- MS/HPLC : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺), while HPLC with chiral columns evaluates enantiomeric excess (ee >98% achievable via asymmetric catalysis) .
Q. How does the hydroxyl group in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The hydroxyl group can act as a directing group in C–H activation reactions or be protected (e.g., as a silyl ether using TBSCl) to prevent undesired side reactions. For example, in Suzuki-Miyaura couplings, unprotected hydroxyl groups may deactivate palladium catalysts, reducing yields. Protection with trimethylsilyl (TMS) groups improves compatibility with Pd(PPh₃)₄/base systems, enabling aryl-aryl bond formation at 80°C .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity. For instance, (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl chiral ligands facilitate kinetic resolution during silylation, achieving ee >98% . Computational modeling (DFT) predicts transition-state energies to optimize catalyst design, focusing on steric hindrance near the silyl group .
Q. How do computational studies (e.g., DFT) elucidate the electronic effects of the silyl-naphthalene moiety?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. The silyl group’s σ-donor effect stabilizes the benzyl alcohol’s LUMO, enhancing electrophilicity at the hydroxyl-bearing carbon. NBO analysis reveals hyperconjugation between Si–C σ* and adjacent π-systems, lowering activation barriers in nucleophilic substitutions .
Q. What contradictory findings exist regarding the compound’s biological activity, and how can they be resolved?
- Methodological Answer : Some studies report antibacterial activity (MIC = 8 µg/mL against S. aureus), while others show no inhibition. These discrepancies may arise from aggregation-induced fluorescence quenching in bioassays. Mitigation strategies include:
- DLS/Zeta Potential : Confirm colloidal stability in aqueous media.
- Metabolomic Profiling : Use LC-MS/MS to identify off-target interactions with bacterial membrane proteins .
Q. What methodologies assess the environmental impact of this compound’s synthesis and degradation?
- Methodological Answer :
- Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (OECD 201) evaluate aquatic toxicity.
- Degradation Pathways : TiO₂ photocatalysis under UV light (λ = 365 nm) mineralizes the compound into CO₂ and H₂O, monitored via TOC analysis. GC-MS identifies intermediates like naphthalene-1-ol, requiring further biodegradability testing (OECD 301B) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
